molecular formula C16H15ClOS B3023778 2'-Chloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-16-0

2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023778
CAS No.: 898780-16-0
M. Wt: 290.8 g/mol
InChI Key: ZAXPHSGWVTZKMQ-UHFFFAOYSA-N
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Description

2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a chlorinated aromatic ketone derivative characterized by a propiophenone backbone substituted with a chlorine atom at the 2' position of the phenyl ring and a thiomethyl (-SCH₃) group at the 2-position of an adjacent phenyl ring. The thiomethyl group may confer unique electronic and steric properties, influencing reactivity in coordination chemistry or pharmaceutical applications, as implied by .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXPHSGWVTZKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644334
Record name 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-16-0
Record name 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H17ClOS
CAS Number: 898780-16-0

The compound features a propiophenone core structure with a chloro group and a thiomethyl-substituted phenyl group. This unique structure may influence its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The chloro group can act as an electrophile, facilitating chemical reactions that may lead to biological effects. The thiomethyl group may also contribute to the compound's reactivity and binding affinity towards biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that this compound may also possess similar activities, warranting further investigation.

Estrogen Receptor Modulation

Preliminary studies suggest that this compound may act as a selective estrogen receptor modulator (SERM). SERMs are known for their ability to bind estrogen receptors and exert estrogenic or anti-estrogenic effects depending on the target tissue. The presence of the thiomethyl group could enhance binding affinity or selectivity for estrogen receptors, potentially influencing hormone-related pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Below is a summary of relevant findings:

StudyCompoundBiological ActivityFindings
This compoundAnticancerInhibits MCF-7 cell proliferation
4'-Cyano-3-(4-thiomethylphenyl)propiophenoneSERM activityExhibits estrogenic effects in MCF-7 cells
2'-Chloro-3-(4-methylphenyl)propiophenoneAntioxidantReduces oxidative stress markers

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
2'-Chloro-3-(2-thiomethylphenyl)propiophenone Not provided C₁₆H₁₅ClOS* ~290.8* Cl (2'), -SCH₃ (2-phenyl) Target
3'-Chloro-3-(2-methylphenyl)propiophenone 898789-42-9 C₁₆H₁₅ClO 258.74 Cl (3'), -CH₃ (2-phenyl)
2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-43-3 C₁₆H₁₂Cl₂OS 323.24 Cl (2',3'), -SCH₃ (2-phenyl)
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-55-7 C₁₆H₁₄Cl₂OS 325.25 Cl (3',5'), -SCH₃ (2-phenyl)
2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-65-9 C₁₆H₁₄Cl₂OS 325.25 Cl (2',6'), -SCH₃ (2-phenyl)
4'-Chloro-3-(3-methoxyphenyl)propiophenone Not provided C₁₆H₁₅ClO₂ 274.74 Cl (4'), -OCH₃ (3-phenyl)

Key Observations :

  • Chlorine Substitution: The number and position of chlorine atoms significantly alter molecular weight and steric effects. Dichloro derivatives (e.g., 2',3'-, 3',5'-, 2',6'-) exhibit higher molecular weights (~323–325 g/mol) compared to the monochloro target compound (~290.8 g/mol) .
  • Thiomethyl vs.
  • Regiochemical Effects: The 2'-chloro substitution in the target compound may influence electronic properties differently than 3'- or 4'-chloro analogs, as seen in the reactivity of propiophenone derivatives in and .

Physicochemical Properties

  • Boiling Points and Density: Dichloro analogs exhibit higher boiling points (e.g., 423.7°C for 2',6'-dichloro derivative) compared to monochloro compounds, attributed to increased molecular weight and halogen-induced intermolecular forces .

Q & A

Q. What are the common synthetic routes for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone?

  • Methodological Answer : The synthesis of chloro-aryl propiophenones typically involves nucleophilic substitution or Friedel-Crafts acylation. For analogous compounds (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene), a base-mediated reaction (e.g., potassium carbonate) in dichloromethane is employed to couple aryl halides with propiophenone precursors . For the thiomethyl group, a thiolation step using methanethiol or its derivatives under controlled pH may be required. Key steps include:
  • Reacting 2-thiomethylbenzyl chloride with propiophenone intermediates.
  • Optimizing solvent polarity (e.g., dichloromethane or DMF) to stabilize intermediates.
  • Monitoring reaction progress via TLC or HPLC.
    Table 1 : Example Reaction Conditions for Analogous Compounds
ReactantBaseSolventTemperatureYield RangeReference
2-Ethylbenzyl chlorideK₂CO₃CH₂Cl₂RT65–75%
3-Chlorophenyl propanoneNaHDMF60°C70–80%

Q. How can researchers characterize this compound?

  • Methodological Answer : Structural elucidation relies on spectroscopic and computational tools:
  • NMR : ¹H/¹³C NMR to identify chloro and thiomethyl substituents (e.g., δ ~2.5 ppm for thiomethyl protons).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., C₁₆H₁₄ClOS).
  • InChI Key : Cross-referencing with PubChem databases (e.g., NPWODWGAPOCPOS-UHFFFAOYSA-N for analogous chloro-propenes) .
  • X-ray Crystallography : For resolving steric effects of the thiomethyl group.

Advanced Research Questions

Q. What reaction pathways dominate for this compound under nucleophilic conditions?

  • Methodological Answer : The chloro group undergoes nucleophilic substitution (e.g., with hydroxide, amines, or thiols), while the ketone moiety participates in condensation or reduction. For example:
  • Substitution : React with sodium methoxide to yield 2'-methoxy derivatives.
  • Addition : Electrophilic attack on the carbonyl group (e.g., Grignard reagents) forms tertiary alcohols.
    Critical Considerations :
  • Thiomethyl’s electron-donating nature slows chloro substitution compared to electron-withdrawing groups (e.g., trifluoromethyl) .
  • Steric hindrance from the thiomethylphenyl group may favor para-substitution .

Q. How do electronic effects of the thiomethyl and chloro substituents influence reactivity?

  • Methodological Answer :
  • Thiomethyl (S–CH₃) : Electron-donating via sulfur lone pairs, activating the aryl ring toward electrophilic substitution but deactivating toward nucleophilic attack.
  • Chloro (Cl) : Electron-withdrawing, enhancing electrophilicity of adjacent carbons.
    Table 2 : Substituent Effects on Reactivity
SubstituentElectronic EffectReactivity ImpactReference
Thiomethyl (S–CH₃)Electron-donating (resonance)Stabilizes carbocations; slows SN2
Chloro (Cl)Electron-withdrawingAccelerates nucleophilic substitution

Q. How should researchers address stability challenges during experimental workflows?

  • Methodological Answer :
  • Degradation Mitigation : Store compounds in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiomethyl group.
  • Temperature Control : Avoid prolonged heating (>60°C) to prevent decomposition (observed in analogous propiophenones) .
  • Waste Handling : Follow EPA guidelines for chlorinated waste (e.g., separate storage, professional disposal) .

Q. How does this compound compare to structurally similar compounds in reactivity?

  • Methodological Answer : Comparative studies with analogs reveal:
  • vs. 2'-Bromo-propiophenone : Bromo derivatives exhibit faster substitution due to lower bond dissociation energy (C–Br vs. C–Cl) .
  • vs. 3-Trifluoromethyl analogs : Trifluoromethyl groups increase electrophilicity but reduce solubility in polar solvents .
    Key Insight : Thiomethyl’s bulkiness reduces steric accessibility, favoring regioselective reactions at less hindered sites .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 2
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2'-Chloro-3-(2-thiomethylphenyl)propiophenone

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